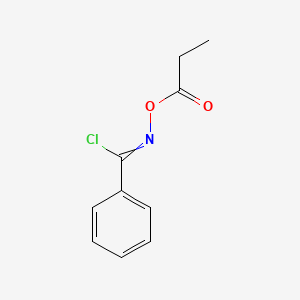
N-(Propanoyloxy)benzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Propanoyloxy)benzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity It is an organic compound that contains both an imidoyl chloride group and a propanoyloxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propanoyloxy)benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with propanoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst or under specific conditions to ensure the formation of the desired product. Common methods include:
Direct Acylation: Reacting benzenecarboximidoyl chloride with propanoic acid in the presence of a dehydrating agent.
Esterification: Using propanoyl chloride and benzenecarboximidoyl chloride in the presence of a base to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Propanoyloxy)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Reduction: Reduction of the imidoyl chloride group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acid or base catalysts are often used to facilitate reactions.
Solvents: Organic solvents such as dichloromethane or toluene are commonly used.
Major Products Formed
Amines: Formed through nucleophilic substitution or reduction.
Carboxylic Acids: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-(Propanoyloxy)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Propanoyloxy)benzenecarboximidoyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The imidoyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Acetoxy)benzenecarboximidoyl chloride: Similar structure but with an acetoxy group instead of a propanoyloxy group.
N-(Butanoyloxy)benzenecarboximidoyl chloride: Contains a butanoyloxy group, leading to different reactivity and properties.
Uniqueness
N-(Propanoyloxy)benzenecarboximidoyl chloride is unique due to its specific ester linkage and the presence of both an imidoyl chloride and a propanoyloxy group
Eigenschaften
CAS-Nummer |
61101-48-2 |
|---|---|
Molekularformel |
C10H10ClNO2 |
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
[[chloro(phenyl)methylidene]amino] propanoate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-9(13)14-12-10(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
HVRXJZKHRYTNMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)ON=C(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


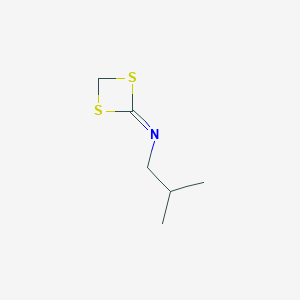

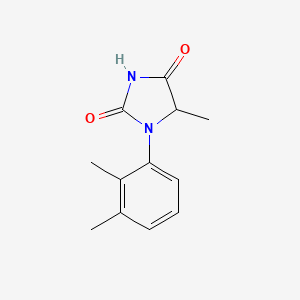
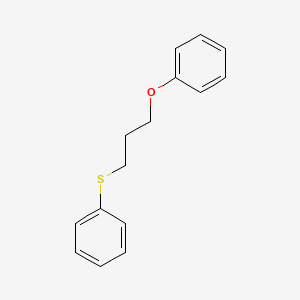
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)


![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)
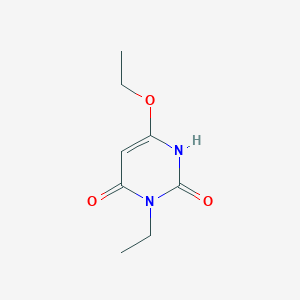
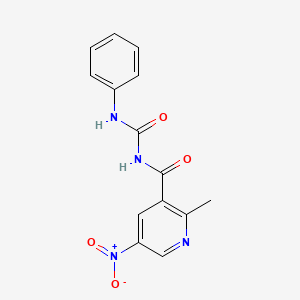

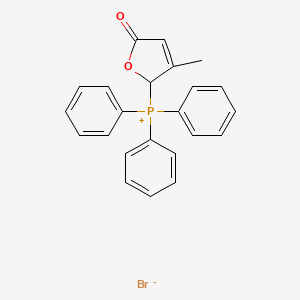
![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)

